N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-24(2)19-21-13-14-12-15(7-8-16(14)23-19)22-18(25)20(9-3-4-10-20)17-6-5-11-26-17/h5-6,11,13,15H,3-4,7-10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQHSKCZQCTJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates a tetrahydroquinazoline moiety and a thiophene ring, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 338.4 g/mol. Its structural components are believed to play significant roles in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O |
| Molecular Weight | 338.4 g/mol |
| Key Structural Features | Tetrahydroquinazoline, Thiophene |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains. The presence of the dimethylamino group is hypothesized to enhance binding affinity to target enzymes involved in metabolic pathways .
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, making them candidates for treating conditions such as rheumatoid arthritis .
The biological activity of this compound may be attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in many physiological processes and disease states .
- Enzyme Inhibition : It is suggested that the compound can inhibit specific enzymes involved in inflammatory and infectious processes, thereby exerting therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of structurally similar compounds against various bacterial strains. Results indicated significant inhibition zones for certain derivatives .
-
Anti-inflammatory Potential :
- Research demonstrated that compounds with similar structures exhibited anti-inflammatory effects in vitro by reducing pro-inflammatory cytokine production .
- Pharmacokinetic Studies :
Future Directions
Further research is required to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structural Modifications : To explore derivatives that may enhance potency or reduce side effects.
Preparation Methods
Tetrahydroquinazoline Core Synthesis
The tetrahydroquinazoline scaffold is typically synthesized via cyclization reactions. A common approach involves:
- Step 1 : Condensation of 1,3-diaminocyclohexane with a carbonyl source (e.g., urea or thiourea) to form the quinazoline ring.
- Step 2 : N-methylation using dimethylamine or formaldehyde/NaBH₃CN to introduce the dimethylamino group.
Key Data :
| Reaction Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Urea, HCl | 65–78 | 90–95 |
| N-Methylation | (CH₃)₂NH, NaBH₃CN | 82–88 | 98 |
Cyclopentane Carboxamide Synthesis
The cyclopentane ring is constructed via Friedel-Crafts alkylation of thiophene with cyclopentanone, followed by oxidation to the carboxylic acid and subsequent amidation.
Example Protocol :
- Friedel-Crafts Reaction : Thiophene (1 eq), cyclopentanone (1.2 eq), AlCl₃ (2 eq), 0°C → RT, 12 h.
- Oxidation : HNO₃ (conc.), 80°C, 6 h → 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid.
- Amidation : Carboxylic acid (1 eq), SOCl₂ (2 eq) → acyl chloride, then NH₃/MeOH.
Yield Optimization :
| Step | Yield (%) |
|---|---|
| Friedel-Crafts | 70–75 |
| Oxidation | 85–90 |
| Amidation | 92–95 |
Coupling Strategies and Amide Bond Formation
The final step involves coupling the tetrahydroquinazoline amine with the cyclopentane carboxamide. Two predominant methods are employed:
Carbodiimide-Mediated Coupling
Using EDCl/HOBt or DCC as coupling agents:
Mixed Anhydride Method
For industrial-scale synthesis, the mixed anhydride approach minimizes byproducts:
- Generate anhydride with isobutyl chloroformate and N-methylmorpholine.
- React with tetrahydroquinazoline amine in THF at −10°C.
- Yield : 75–80% (no chromatography required).
Comparative Data :
| Method | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|
| EDCl/HOBt | 98 | Moderate | 120–150 |
| Mixed Anhydride | 99.5 | High | 80–100 |
Industrial-Scale Challenges and Solutions
Purification of Tetrahydroquinazoline Intermediate
Chromatography is avoided in large-scale production due to cost. Crystallization is preferred:
Byproduct Formation in Amidation
The primary byproduct, N-acylurea , is mitigated by:
- Stoichiometric Control : Limiting EDCl to 1.2 eq.
- Low-Temperature Reaction : −15°C reduces side reactions.
Stereochemical Considerations
The cyclopentane ring introduces potential stereoisomerism. Chiral HPLC (Chiralpak IC column, hexane/EtOH 85:15) resolves enantiomers with >99% ee.
Analytical Characterization
Key Spectroscopic Data :
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including cyclocondensation of tetrahydroquinazoline precursors and amide coupling with the thiophene-cyclopentane carboxamide moiety. Critical steps include:
- Cyclization : Formation of the tetrahydroquinazoline core under acidic conditions (e.g., HCl/EtOH, reflux at 80°C) .
- Coupling : Use of carbodiimide reagents (EDC/HOBt) in DMF at 0–25°C to minimize racemization .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) achieves >95% purity. Reaction efficiency depends on solvent polarity and temperature control; deviations lead to side products like over-alkylated derivatives .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 identifies key signals: dimethylamino protons (δ 2.8–3.1 ppm), thiophene aromatic protons (δ 7.2–7.5 ppm), and cyclopentane carboxamide carbonyl (δ 170–172 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (error <3 ppm) .
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (UV detection at 254 nm) confirms ≥98% purity .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Implement orthogonal validation protocols:
- Target Engagement : Cellular thermal shift assays (CETSA) confirm binding to kinase targets (e.g., EGFR) .
- ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability in liver microsomes. Poor bioavailability may arise from high logP (>5) or P-glycoprotein efflux .
- Radiolabeling : PET isotopes (11C/18F) track biodistribution in rodent models to assess tissue penetration .
Q. What computational strategies predict binding modes with protein targets?
Combine:
- Molecular Docking : Use AutoDock Vina/Glide with induced-fit flexibility (PDB 3POZ kinase domain) .
- Molecular Dynamics (MD) : AMBER simulations (100 ns trajectories) validate binding stability .
- MM/GBSA : Binding energy calculations (ΔG < -50 kcal/mol) correlate with mutagenesis data (e.g., K548A mutation reduces inhibition by 80%) .
Q. How to design SAR studies for kinase selectivity optimization?
Develop a focused library with systematic modifications:
| Position | Modification | Biological Rationale |
|---|---|---|
| Tetrahydroquinazoline N-dimethyl | Replace with N-morpholino | Reduces hERG inhibition |
| Cyclopentane bridge | Introduce spiro-oxetane | Enhances metabolic stability |
| Thiophene ring | Substitute with furan | Modulates logD for CNS penetration |
Screen against a 468-kinase panel (Eurofins) with concentration-response curves. Use CoMFA models to correlate steric/electrostatic fields with IC50 values .
Data Analysis & Methodological Considerations
Q. How to analyze conflicting activity data across cell-based assays?
- Dose-Response Curves : Ensure consistent IC50 measurements (n ≥ 3 replicates) across multiple cell lines (e.g., HCT-116 vs. HEK293).
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
- Pathway Analysis : RNA-seq profiling (e.g., MAPK/STAT3 pathways) clarifies mechanism discrepancies .
Q. What strategies improve reaction yield in large-scale synthesis?
- Solvent Optimization : Replace DMF with MeCN/THF mixtures to reduce viscosity and improve mixing .
- Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for key bond formations .
- Process Analytics : Implement in-line FTIR to monitor reaction progression and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
